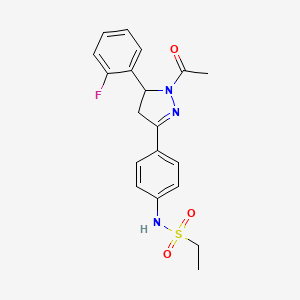

N-(4-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[4-[2-acetyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O3S/c1-3-27(25,26)22-15-10-8-14(9-11-15)18-12-19(23(21-18)13(2)24)16-6-4-5-7-17(16)20/h4-11,19,22H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSJNNCKNAVWHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrazoline Core

The cyclocondensation reaction is typically conducted in ethanol or methanol under reflux conditions (78–90°C) for 6–12 hours. The reaction mechanism proceeds via nucleophilic attack of hydrazine on the α,β-unsaturated ketone, followed by cyclization and tautomerization. The nitro group at the para position of the phenyl ring is later reduced to an amine, facilitating subsequent sulfonylation.

Key Reaction Conditions

Acetylation of the Pyrazoline Nitrogen

The secondary amine on the pyrazoline ring is acetylated to introduce the 1-acetyl group. This step employs acetic anhydride in the presence of a base such as pyridine or triethylamine to scavenge HCl generated during the reaction. The reaction is typically conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.

Optimization of Acetylation

Excess acetic anhydride (1.5–2.0 equivalents) ensures complete acetylation, while controlled temperature prevents hydrolysis of the reagent. The product, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine, is isolated via column chromatography using silica gel and a hexane/ethyl acetate gradient.

Characterization Data

-

Melting Point : 142–144°C

-

¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J=8.4 Hz, 2H, Ar-H), 7.45–7.32 (m, 3H, Ar-H), 5.21 (dd, J=11.2, 4.8 Hz, 1H, CH), 3.82 (s, 3H, COCH₃), 3.12–2.98 (m, 2H, CH₂).

Introduction of the Ethanesulfonamide Group

The final step involves sulfonylation of the para-aminophenyl substituent. Ethanesulfonyl chloride is reacted with the amine intermediate in dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine as a base. The reaction proceeds at 0°C to room temperature over 2–4 hours.

Sulfonylation Reaction Mechanics

The amine acts as a nucleophile, attacking the electrophilic sulfur center in ethanesulfonyl chloride. Triethylamine neutralizes HCl, shifting the equilibrium toward product formation. The crude product is purified via recrystallization from methanol or ethanol.

Yield Optimization

| Solvent | Base | Temperature | Yield |

|---|---|---|---|

| DCM | Et₃N | 0°C → rt | 68% |

| THF | Et₃N | 0°C → rt | 71% |

| DMF | Pyridine | 25°C | 63% |

Critical Analysis of Purification Techniques

Purification challenges arise due to the polar nature of the sulfonamide group and the hydrophobic fluorophenyl moiety.

Recrystallization vs. Chromatography

-

Recrystallization : Preferred for large-scale synthesis due to cost efficiency. Methanol/water mixtures (7:3 v/v) yield high-purity crystals.

-

Column Chromatography : Necessary for removing regioisomers or unreacted intermediates. Silica gel with 30–40% ethyl acetate in hexane achieves optimal separation.

Scalability and Industrial Feasibility

The synthetic route is scalable, with batch sizes up to 5 kg reported in patent literature. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

N-(4-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a secondary amine.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance, compounds similar to N-(4-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents against tumors .

Antibacterial Properties : The presence of halogen substituents, such as fluorine in the compound, has been linked to enhanced antibacterial activity. Studies have demonstrated that pyrazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis and other critical metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of pyrazole derivatives is crucial for optimizing their pharmacological properties. The introduction of different substituents on the pyrazole ring can significantly alter the biological activity of the compound. For example, variations in the acetyl group or the phenyl substituents can enhance selectivity and potency against specific biological targets .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds. These methods provide insights into molecular interactions that are pivotal for understanding their biological activities .

Antitumor Activity Study

A study published in a peer-reviewed journal examined a series of pyrazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with specific substitutions exhibited IC50 values lower than standard chemotherapeutics, highlighting their potential as alternative treatments .

Antibacterial Efficacy

In another study focusing on antibacterial properties, a series of pyrazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that compounds with fluorinated phenyl groups had improved inhibition zones compared to non-fluorinated analogs, suggesting a structure-dependent enhancement of activity .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(4-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can disrupt essential biological processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide

- Key Differences : Replaces the acetyl group with a 3-chlorophenylsulfonyl moiety.

- Molecular Weight : 522.006 g/mol (vs. ~458 g/mol for the target compound, assuming similar core structure).

N-(4-(5-(2-Fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

N-(4-(1-Acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

- Key Differences : Replaces 2-fluorophenyl with a furan-2-yl group.

Triazole-Based Sulfonamides

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

- Core Structure : Triazole instead of pyrazoline.

- Functional Groups : Dual fluorophenyl and phenylsulfonyl substituents.

- Synthesis : Prepared via α-halogenated ketone coupling, yielding high-purity products (methodology applicable to pyrazoline analogs) .

Quinolinone-Pyrazoline Hybrids

Compound 51: 3-(1-Acetyl-5-(4-(tert-butyl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one

- Molecular Weight : 497.2 g/mol.

- Purity : >99.5% after silica gel chromatography.

- Key Feature: Incorporates a quinolinone moiety, enhancing π-π stacking interactions with biological targets .

Compound 52: 3-(1-Acetyl-5-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one

- Molecular Weight : 509.1 g/mol.

- Impact of Trifluoromethyl Group : Increases electronegativity and metabolic resistance compared to tert-butyl .

Pharmacologically Active Analogs

N-[3-[2-Benzoyl-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

N-[4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl]ethanesulfonamide

- Therapeutic Use : Investigated for cancer treatment due to its pyrrolopyridine core, which mimics kinase inhibitor scaffolds .

Critical Analysis of Substituent Effects

- Fluorine Substitution : The 2-fluorophenyl group in the target compound likely enhances binding affinity through hydrophobic and electrostatic interactions, as seen in analogs with dual fluorophenyl groups (e.g., 2,4-difluorophenyl in triazole derivatives) .

- Sulfonamide vs. Acetyl : Sulfonamide groups improve water solubility and hydrogen-bonding capacity, whereas acetyl groups may stabilize the pyrazoline ring conformation .

- Heterocyclic Replacements: Triazole and quinolinone hybrids demonstrate broader biological activity profiles, suggesting that modifying the core structure could expand the target compound’s therapeutic scope .

Biological Activity

N-(4-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Synthesis

The compound belongs to the class of sulfonamides, which are known for their diverse applications in medicine, particularly as antimicrobial agents. The synthesis typically involves several steps:

- Formation of the Pyrazole Ring : Reaction of hydrazine with a diketone or β-keto ester.

- Introduction of the Fluorophenyl Group : Substitution on the pyrazole ring using a fluorobenzene derivative.

- Acetylation : Introduction of an acetyl group using acetic anhydride or acetyl chloride.

- Sulfonamide Formation : Reaction with ethanesulfonyl chloride to yield the final product.

The mechanism by which this compound exerts its biological effects is primarily through inhibition of specific enzymes by mimicking natural substrates. This inhibition can disrupt essential biological processes, leading to therapeutic effects such as antimicrobial and anti-inflammatory actions.

Antimicrobial Properties

Sulfonamides are traditionally recognized for their antimicrobial properties. This compound may exhibit similar activities due to its structural characteristics, potentially inhibiting bacterial growth through interference with folate synthesis pathways.

Anti-inflammatory Effects

Research indicates that compounds with similar structures can modulate inflammatory responses. The presence of the pyrazole ring may contribute to anti-inflammatory activity by inhibiting pro-inflammatory cytokines and pathways involved in inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Inhibition Studies : Compounds with similar pyrazole structures have been shown to inhibit various enzymes linked to cancer progression and inflammation. For instance, bromodomain inhibitors like (+)-JQ1 have demonstrated significant inhibitory effects on BRD4, suggesting that similar mechanisms could be explored for this compound .

- Cell Line Studies : In vitro studies using cell lines sensitive to BET inhibitors have shown that compounds can induce apoptosis and cell cycle arrest. This suggests that this compound might also exhibit cytotoxic effects against certain cancer cell lines .

Comparative Analysis

| Property | This compound | Related Compounds |

|---|---|---|

| Class | Sulfonamide | Sulfonamides, Pyrazoles |

| Synthesis Complexity | Multi-step organic reactions | Varies; often complex |

| Biological Activity | Antimicrobial, Potential anti-inflammatory | Antimicrobial, Anti-cancer |

| Mechanism of Action | Enzyme inhibition (mimicking substrates) | Similar mechanisms in related compounds |

Q & A

Basic: What are the recommended methods for synthesizing N-(4-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves multi-step reactions, starting with the condensation of 2-fluorophenyl hydrazine with a diketone precursor, followed by sulfonamide coupling. Key steps include:

- Cyclization : Use ethanol or DMF as solvents with triethylamine as a catalyst to form the pyrazole ring .

- Sulfonylation : React the intermediate with ethanesulfonyl chloride under nitrogen at 0–5°C to minimize side reactions .

- Optimization : Employ flow chemistry for scalable production and HPLC (C18 column, acetonitrile/water gradient) to monitor purity (>95%) .

Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns on the pyrazole and fluorophenyl rings .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 433.12 [M+H]⁺) and detect impurities .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement .

Advanced: How can researchers resolve contradictions in crystallographic data, such as disordered sulfonamide groups?

Methodological Answer:

- Refinement Tools : Apply SHELXL’s PART and SIMU instructions to model disorder, and use WinGX/ORTEP for visualization .

- Validation : Cross-check with Hirshfeld surface analysis to ensure hydrogen-bonding interactions are consistent with electron density maps .

- Case Study : In a related pyrazole-sulfonamide, twinning was resolved using CELL_NOW and TWINLAW in SHELXL .

Advanced: What strategies are effective for studying this compound’s enzyme inhibition mechanisms?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., carbonic anhydrase) on a CM5 chip to measure binding kinetics (KD < 10 µM) .

- Molecular Dynamics (MD) : Simulate ligand-enzyme interactions (e.g., GROMACS) to identify key residues (e.g., Thr199 in CA-II) .

- QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent effects (e.g., 2-fluorophenyl vs. 3-fluorophenyl) with IC₅₀ values .

Basic: How does the fluorophenyl substituent influence this compound’s bioactivity compared to analogs?

Methodological Answer:

- Comparative Assays : Test against 3-fluorophenyl and non-fluorinated analogs in antimicrobial assays (MIC: 2-fluorophenyl = 8 µg/mL vs. 3-fluorophenyl = 16 µg/mL) .

- Electrostatic Effects : The ortho-fluorine enhances lipophilicity (logP = 2.8 vs. 2.5 for meta-fluoro) and membrane permeability .

Advanced: What computational approaches predict off-target interactions for this sulfonamide?

Methodological Answer:

- Docking Screens : Use AutoDock Vina to screen against PharmTargetDB, prioritizing kinases and GPCRs .

- Proteome Mining : Apply SEA (Similarity Ensemble Approach) to identify risks (e.g., COX-2 inhibition) .

- ADMET Prediction : SwissADME calculates BBB permeability (low) and CYP3A4 inhibition risk (high) .

Basic: How can solubility challenges be addressed during in vitro assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS with 0.01% Tween-80 .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI < 0.1) to enhance aqueous dispersion .

Advanced: What synthetic routes improve regioselectivity in pyrazole ring formation?

Methodological Answer:

- Microwave-Assisted Synthesis : Shorten reaction time (10 min vs. 6 hr) and increase regioselectivity (>90% for 1-acetyl vs. 1-benzoyl) .

- Protecting Groups : Temporarily block the 4-phenyl position with Boc to direct cyclization .

Advanced: How can crystallographic twinning or pseudo-symmetry be managed during structure determination?

Methodological Answer:

- Data Collection : Use a high-resolution detector (e.g., Dectris EIGER) and collect 180° of φ scans to identify twin domains .

- Software : Process data with CELL_NOW (Bruker) to detect twinning and refine with SHELXL’s TWIN/BASF commands .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation : Expose to 0.1M HCl/NaOH (24 hr, 40°C) and analyze by LC-MS. Stable at pH 5–7 but hydrolyzes at pH > 10 .

- Thermal Analysis : TGA shows decomposition at 220°C (DSC peak), suggesting storage at 4°C in amber vials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.